4-methoxybut-2-ynoic Acid

Description

Contextualization within Alkyne Chemistry

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond and are highly valued in organic synthesis for their ability to undergo a variety of transformations. researchgate.net The transformation of alkynes into carboxylic acids and their derivatives is a particularly important process. researchgate.netrsc.org Historically, this was achieved through methods like ozonolysis or oxidation with potassium permanganate. rsc.org More contemporary methods involve metal-catalyzed oxidative cleavage, with ruthenium-based catalysts being particularly effective in converting both internal and terminal alkynes to carboxylic acids in high yields. rsc.orgorganic-chemistry.org

The presence of the electron-donating methoxy (B1213986) group attached to the alkyne framework in 4-methoxybut-2-ynoic acid influences its reactivity, making it an "electron-rich" alkyne. sioc-journal.cn This characteristic is significant in addition reactions involving carboxylic acids, a key area of alkyne chemistry. sioc-journal.cn Gold-catalyzed additions of carboxylic acids to alkynes, for instance, are an efficient method for creating functionalized olefins. mdpi.com

Significance as a Versatile Synthetic Building Block

The dual functionality of this compound makes it a highly versatile building block in organic synthesis. The carboxylic acid group can readily undergo esterification, while the alkyne moiety can participate in a wide range of reactions, including addition and substitution reactions.

One of the key synthetic routes to this compound involves the oxidation of 1-bromo-4-methoxybut-2-yne (B3386016). Another documented synthesis involves the reaction of carbon dioxide with methyl propargyl ether. chemicalbook.com

The compound serves as a precursor for more complex molecules. For example, its derivatives are used in the synthesis of substituted salicylaldehydes. google.com Furthermore, related structures like (2E)-4-methoxy-2-butenoic acid are used as intermediates in the synthesis of other organic molecules and have been investigated for their potential biological activities.

Overview of Current and Emerging Research Paradigms

Current research continues to explore the synthetic utility of this compound and its derivatives. The development of new catalytic systems for the efficient transformation of alkynes remains a vibrant area of investigation. For instance, gold-based catalysts are being extensively studied for their ability to promote the hydrofunctionalization of alkynes with carboxylic acids. mdpi.com

Emerging research paradigms are also focusing on the biological applications of molecules derived from this compound. For example, albicidin derivatives, which can be synthesized using building blocks related to this compound, are being explored for their potential therapeutic uses. google.com Additionally, the amino acid derivative L-2-amino-4-methoxy-cis-but-3-enoic acid is another example of a biologically relevant molecule with a similar structural motif. drugbank.com

The table below summarizes some of the key properties and identifiers for this compound.

| Property | Value |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| CAS Number | 24303-64-8 |

| Physical Form | White to yellow powder or crystals |

| Storage Temperature | Room temperature, under inert atmosphere |

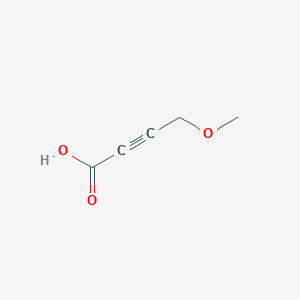

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxybut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-8-4-2-3-5(6)7/h4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFQGKWMZOYASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456036 | |

| Record name | 2-Butynoic acid, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24303-64-8 | |

| Record name | 4-Methoxy-2-butynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24303-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butynoic acid, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybut-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methoxybut 2 Ynoic Acid

Established Synthetic Routes for 4-Methoxybut-2-ynoic Acid

The synthesis of this compound, a valuable building block in organic chemistry, can be achieved through several established methodologies. These routes often involve the careful manipulation of precursor molecules and functional groups to construct the target acetylenic acid.

Oxidative Synthesis from Precursors (e.g., 4-Methoxybut-2-ynal (B2871375), 1-Bromo-4-methoxybut-2-yne)

A common and direct approach to this compound involves the oxidation of a corresponding aldehyde or bromo-alkyne precursor. The oxidation of 4-methoxybut-2-ynal to the carboxylic acid represents a straightforward transformation. While specific reagents for this exact conversion are not detailed in the provided information, analogous oxidations of aldehydes to carboxylic acids are well-established in organic synthesis.

Alternatively, 1-bromo-4-methoxybut-2-yne (B3386016) serves as a viable starting material. This compound, with the chemical formula C₅H₇BrO, can undergo oxidation to furnish the desired this compound. chembk.com The synthesis of 1-bromo-4-methoxybut-2-yne itself can be accomplished through the bromination of 4-methoxybut-2-yne.

Another documented synthetic pathway commences with 3-methoxyprop-1-yne. google.comgoogleapis.com Treatment of this starting material with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) generates a lithium acetylide. google.comgoogleapis.com This intermediate is then quenched with crushed carbon dioxide (CO₂) to yield this compound after an aqueous workup. google.comgoogleapis.com

| Precursor | Reagents | Product | Reference |

| 3-methoxyprop-1-yne | 1. n-BuLi, THF, -78 °C; 2. CO₂ | This compound | google.comgoogleapis.com |

| 4-Methoxybut-2-ynal | Oxidation | This compound | |

| 1-Bromo-4-methoxybut-2-yne | Oxidation | This compound | |

| Prop-2-ynyl-carbamic acid methyl ester | 1. LiHMDS, THF, -78 °C; 2. CO₂ | 4-Methoxycarbonylaminobut-2-ynoic acid | pitt.edu |

Multi-step Convergent and Divergent Synthetic Approaches

While direct oxidation represents a linear approach, multi-step sequences allow for greater flexibility and the introduction of molecular diversity. A notable multi-step synthesis involves the initial reaction of propargyl amine with methyl chloroformate to produce prop-2-ynylcarbamic acid methyl ester. pitt.edu This intermediate is then treated with lithium hexamethyldisilazide (LiHMDS) followed by quenching with carbon dioxide to afford 4-methoxycarbonylaminobut-2-ynoic acid. pitt.edu This approach highlights a strategy where the core structure is assembled and then functionalized.

Derivatization Strategies and Functional Group Transformations

The presence of both a carboxylic acid and an alkyne functionality in this compound allows for a wide range of chemical transformations, enabling its use in the synthesis of more complex molecules.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into various esters. This transformation is typically achieved through acid-catalyzed Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org This reaction is fundamental in modifying the properties of the parent acid and for introducing it into larger molecular frameworks. For instance, the reaction of but-2-ynoic acid with methanol (B129727) under acidic conditions yields methyl but-2-ynoate. vulcanchem.com

Amidation Reactions for Conjugate Formation

The carboxylic acid can also be transformed into amides, which are crucial for forming conjugates with amines. This reaction typically involves the use of coupling agents to activate the carboxylic acid, facilitating its reaction with an amine. libretexts.org A common method involves the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.org For example, this compound has been coupled with (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide to produce the corresponding amide conjugate. googleapis.com This type of reaction is pivotal in medicinal chemistry for linking molecular fragments.

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., HCl, H₂SO₄) | Ester | libretexts.org |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | googleapis.comlibretexts.org |

Alkyne Functionalization and Click Chemistry Applications

The internal alkyne group in this compound is a versatile handle for further molecular elaboration, most notably in "click chemistry." researchgate.netpcbiochemres.comorganic-chemistry.org Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. researchgate.netpcbiochemres.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov

This powerful transformation allows for the efficient conjugation of this compound derivatives with molecules containing an azide (B81097) group. nih.gov The resulting triazole linkage is not only stable but also introduces a new heterocyclic motif into the molecular structure. This methodology has found widespread application in bioconjugation, drug discovery, and materials science. researchgate.netnih.gov The alkyne functionality can also participate in other reactions such as cycloadditions and metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. pcbiochemres.comtdx.cat

Mechanistic Elucidation of Key Reactions

The reactivity of this compound is governed by the interplay of its three functional groups: the carbon-carbon triple bond (alkyne), the carboxylic acid, and the methoxy (B1213986) group. The electronic properties of these groups dictate the molecule's susceptibility to various chemical transformations, particularly at the alkyne linkage and the carboxylic acid terminus.

Nucleophilic Addition Pathways to the Alkyne Linkage

The alkyne in this compound is an electron-deficient system due to the conjugative electron-withdrawing effect of the carboxylic acid group. This activation renders the alkyne susceptible to nucleophilic attack, a reaction analogous to the Michael addition observed in α,β-unsaturated carbonyl compounds.

The mechanism involves the addition of a nucleophile to the β-carbon (C3) of the alkyne, which is the more electrophilic position. This regioselectivity is driven by the formation of a resonance-stabilized allenic enolate intermediate. Subsequent protonation of this intermediate leads to the final vinyl-substituted product. The stereochemical outcome of the addition is typically trans, resulting from an anti-addition pathway where the nucleophile and the proton add to opposite faces of the alkyne.

Detailed mechanistic studies on this compound itself are not extensively documented; however, the pathway can be predicted based on established principles of alkyne chemistry. For instance, the addition of thiols, amines, and other soft nucleophiles is expected to follow this conjugate addition pathway. In a related context, nucleophilic additions of thiols to 2-alkynyl oxazolines have been shown to proceed efficiently, underscoring the reactivity of activated alkynes. pitt.edu

| Nucleophile (Nu:) | Proposed Mechanism | Expected Regioselectivity | Expected Product |

| Thiol (R-SH) | Conjugate Addition | Attack at C3 | (E)-3-(Alkylthio)-4-methoxybut-2-enoic acid |

| Amine (R₂NH) | Conjugate Addition | Attack at C3 | (E)-3-(Dialkylamino)-4-methoxybut-2-enoic acid |

| Methanol (CH₃OH) | Conjugate Addition (Acid/Base Catalyzed) | Attack at C3 | (E)-3,4-dimethoxybut-2-enoic acid |

| Halide (X⁻) | Conjugate Addition (Acid-Catalyzed) | Attack at C3 | (E)-3-Halo-4-methoxybut-2-enoic acid |

This table represents expected reaction pathways based on general principles of alkyne reactivity. Specific experimental validation for this compound may vary.

Carboxylic Acid and Methoxy Group Reactivity Profiles

The carboxylic acid and methoxy groups of this compound exhibit characteristic reactivities, although their proximity to the alkyne can influence certain pathways.

Carboxylic Acid Group: The carboxylic acid moiety (-COOH) is the most acidic site in the molecule and will undergo typical reactions associated with this functional group. These include:

Deprotonation: Reaction with a base readily forms the corresponding carboxylate salt.

Esterification: Acid-catalyzed reaction with an alcohol (e.g., methanol, ethanol) yields the corresponding ester. This is a standard transformation for protecting the carboxylic acid or modifying the molecule's properties.

Amide Formation: The carboxylic acid can be activated, for example by conversion to an acid chloride (using thionyl chloride or oxalyl chloride), and then reacted with an amine to form an amide. This pathway is fundamental in the synthesis of more complex molecules and was used in the preparation of an amide from this compound for the synthesis of imidazo[1,5-a]pyrazin-1-yl derivatives. googleapis.com

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 4-methoxybut-2-yn-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this reagent can also potentially reduce the alkyne, so reaction conditions must be carefully controlled.

Methoxy Group: The methoxy group (-OCH₃) is an ether and is generally stable under neutral and basic conditions. Its primary reactivity involves cleavage under strongly acidic conditions, typically with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). This reaction proceeds via a protonated ether intermediate, followed by nucleophilic attack by the halide ion to yield a methyl halide and the corresponding alcohol, 4-hydroxybut-2-ynoic acid.

In the gas phase, studies on the related compound deprotonated 4-methoxybut-1-yne (B1595727) have shown that the loss of methanol can occur through complex fragmentation pathways. rsc.org These mechanisms involve cyclization and proton transfer, suggesting that under specific conditions like mass spectrometry, the methoxy group can be actively involved in reactions with the nearby alkyne functionality. rsc.org

| Functional Group | Reaction Type | Typical Reagents | Expected Product Type |

| Carboxylic Acid | Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 4-methoxybut-2-ynoate |

| Carboxylic Acid | Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | N,N-Disubstituted 4-methoxybut-2-ynamide |

| Carboxylic Acid | Reduction | LiAlH₄ | 4-Methoxybut-2-yn-1-ol |

| Methoxy Group | Ether Cleavage | HBr or HI (concentrated) | 4-Hydroxybut-2-ynoic acid |

Computational and Theoretical Investigations of 4 Methoxybut 2 Ynoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules from first principles. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve approximations of the Schrödinger equation, providing insights into molecular structure, stability, and reactivity. nrel.govnih.gov For a molecule like 4-methoxybut-2-ynoic acid, these calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure then serves as the basis for all subsequent property calculations. vjst.vn

Electronic Structure Analysis (e.g., HOMO/LUMO Orbital Energies)

A cornerstone of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO would likely be localized around the electron-rich regions, such as the oxygen atoms and the carbon-carbon triple bond. Conversely, the LUMO would be expected to be centered on the electron-deficient carbonyl carbon of the carboxylic acid group. A DFT calculation would provide precise energy values for these orbitals, which are fundamental for predicting the molecule's behavior in chemical reactions. taylorandfrancis.comucsb.edu

Table 1: Example of Predicted Frontier Orbital Energies

| Orbital | Property | Illustrative Value (eV) |

| HOMO | Highest Occupied Molecular Orbital Energy | -7.5 |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | -1.8 |

| Gap | HOMO-LUMO Energy Gap | 5.7 |

This table presents hypothetical, illustrative values for this compound to demonstrate the typical output of a quantum chemical calculation. These are not experimentally or computationally verified data for this specific molecule.

Reactivity Predictions and Mechanistic Modeling

Building on electronic structure analysis, computational chemistry can predict how a molecule will react and the pathways it will follow. rsc.org Frontier Molecular Orbital (FMO) theory posits that reactions are governed by the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgnih.gov By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, chemists can predict its most likely sites for nucleophilic or electrophilic attack. ucsb.edusapub.org

Mechanistic modeling uses computational methods to map out the entire course of a chemical reaction, from reactants to products. acs.orgrsc.org This involves locating transition states—the high-energy structures that connect reactants and products—and calculating the activation energy required to overcome them. acs.org For example, a theoretical study of the reaction between this compound and another reagent would involve calculating the geometries and energies of all intermediates and transition states, providing a detailed, step-by-step understanding of the reaction mechanism. nih.govresearchgate.net Such models are crucial for optimizing reaction conditions and designing new synthetic routes. rsc.org

Spectroscopic Property Predictions

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to identify an unknown.

Density Functional Theory (DFT) for Nuclear Magnetic Resonance (NMR) Chemical Shifts

Density Functional Theory (DFT) has become a standard method for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for organic molecules. mdpi.comnih.gov The process typically involves using the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized molecular geometry. acs.orgnih.gov This calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value (in ppm) by referencing it against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, this would involve calculating the theoretical ¹H and ¹³C chemical shifts for each unique atom in the molecule. Comparing these predicted values with an experimental spectrum is a powerful way to confirm structural assignments. researchgate.net Discrepancies between predicted and experimental shifts can often be resolved by considering different molecular conformations or solvent effects. nih.gov

Table 2: Template for Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C1 (Carbonyl) | Value | Not Available | - | - |

| C2 (Alkyne) | Value | Not Available | - | - |

| C3 (Alkyne) | Value | Not Available | - | - |

| C4 (Methylene) | Value | Not Available | Value | Not Available |

| C5 (Methoxy) | Value | Not Available | Value | Not Available |

| H (Carboxyl) | - | - | Value | Not Available |

This table is a template showing the type of data generated from DFT-based NMR predictions. Specific values are omitted as no dedicated study for this compound is available.

Gas-Phase Fragmentation Studies and Ion Chemistry

Mass spectrometry (MS) is a key analytical technique that provides information about a molecule's mass and structure by ionizing it and analyzing its fragmentation in the gas phase. libretexts.org Theoretical predictions can aid in interpreting the resulting mass spectra.

Ion mobility-mass spectrometry can also provide a Collision Cross Section (CCS) value, which is a physicochemical property related to the ion's shape and size in the gas phase. acs.orgnih.govresearchgate.net Predicted CCS values can serve as an additional identifier for a compound when compared to experimental data. auburn.edu

Table 3: Predicted m/z and Collision Cross Section (CCS) for Ions of this compound

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 115.03897 | 119.9 |

| [M+Na]⁺ | 137.02091 | 129.7 |

| [M-H]⁻ | 113.02441 | 118.9 |

| [M+NH₄]⁺ | 132.06551 | 139.7 |

| [M]⁺ | 114.03114 | 115.9 |

Data sourced from computational predictions.

The fragmentation of carboxylic acids in the gas phase often follows predictable pathways. Common fragmentation reactions for protonated carboxylic acids include the loss of water to form an acylium ion. researchgate.netcdnsciencepub.com For short-chain acids, prominent fragments can arise from the loss of the hydroxyl group ([M-OH]⁺) or the entire carboxyl group ([M-COOH]⁺). whitman.eduyoutube.com

In the case of this compound, fragmentation would likely involve these characteristic losses from the carboxylic acid moiety. Additional fragmentation pathways could include cleavage of the methoxy (B1213986) group (loss of CH₃ or CH₂O) or fragmentation initiated by the alkyne group. docbrown.infomsu.edu Analyzing the mass spectrum by referencing these general fragmentation patterns of carboxylic acids, ethers, and alkynes allows for the structural elucidation of the parent molecule. whitman.edudocbrown.infolibretexts.org

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in the Construction of Complex Organic Molecules

4-Methoxybut-2-ynoic acid is a valuable bifunctional building block in organic synthesis. Its structure, which incorporates a carboxylic acid, an internal alkyne, and a methoxy (B1213986) ether group, allows for a variety of chemical transformations. The carboxylic acid can participate in standard reactions such as amidation and esterification, while the alkyne moiety can undergo addition reactions, cycloadditions, and coupling reactions. This versatility makes it an important intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical field. Several patents identify this compound as a key intermediate in the synthesis of complex heterocyclic compounds designed as inhibitors for Bruton's Tyrosine Kinase (Btk), which are investigated for treating autoimmune diseases and B cell malignancies googleapis.comgoogleapis.comgoogleapis.comgoogle.comgoogle.comgoogle.com.

While this compound is documented as a precursor to complex quinoline derivatives, its direct application in the synthesis of the related quinazoline scaffold is not extensively detailed in available literature univ-biskra.dz. However, the synthesis of quinazolines is a well-established area of organic chemistry with numerous methods, illustrating the types of transformations that could potentially be adapted for precursors like this compound. Quinazolines are typically constructed from precursors containing an aniline or anthranilic acid moiety.

Common synthetic strategies often involve the cyclization of an appropriately substituted aniline derivative. For instance, the Niementowski quinazoline synthesis utilizes the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones frontiersin.org. Modern methods include transition-metal-catalyzed reactions, such as palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids organic-chemistry.org. Other approaches employ microwave-assisted synthesis to accelerate reactions, often providing cleaner products in higher yields frontiersin.orgnih.gov. The versatility in synthetic routes highlights the adaptability of quinazoline synthesis to a wide range of starting materials.

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Niementowski Synthesis | Anthranilic Acids and Amides | Classic method for forming 4-oxo-3,4-dihydroquinazolines. | frontiersin.org |

| Palladium-Catalyzed Cascade Reaction | 2-Aminobenzonitriles, Orthocarboxylates, Boronic Acids | Involves C-C coupling followed by intramolecular C-N bond formation. | organic-chemistry.org |

| Iodine-Catalyzed Three-Component Reaction | o-Aminoarylketones, Aldehydes, Ammonium Acetate | Efficient, high-yield synthesis catalyzed by molecular iodine. | nih.gov |

| Microwave-Assisted Condensation | N-arylamidines and Aldehydes | Rapid, solvent-free, and catalyst-free conditions. | frontiersin.org |

| Iron-Catalyzed C-H Oxidation | 2-Alkylamino N-H Ketimines | Efficient synthesis involving intramolecular C-N bond formation and aromatization. | organic-chemistry.org |

The utility of 4-alkynoic acids, including this compound, extends to the synthesis of a diverse range of other heterocyclic systems. Research has demonstrated the use of 4-alkynoic acid derivatives in constructing complex macrocyclic tetrapyrroles, such as chlorins, bacteriochlorins, and corrins, which are structurally related to vitamin B12 researchgate.net.

More specifically, this compound has been employed as a starting material for the synthesis of complex fused pyridine ring systems, such as imidazo[1,5-f] organic-chemistry.orgresearchgate.netorganic-chemistry.orgtriazines and imidazo[1,5-a]pyrazines googleapis.comgoogle.comgoogle.com. These compounds are developed as potent Btk inhibitors for potential therapeutic applications googleapis.comgoogle.com. The synthesis involves creating an amide bond using the carboxylic acid function of this compound, followed by subsequent reactions that utilize the alkyne for further structural elaboration.

Role in the Production of Specialty Chemicals and Advanced Materials

The application of this compound in materials science is an emerging field. The functional groups present in the molecule—a carboxylic acid for anchoring and an alkyne for polymerization or click chemistry—make it a promising candidate for developing specialty polymers and functional materials. While direct applications are not widely reported, related alkynoic acid structures are used to create advanced molecular systems. For example, alkynoic acids serve as anchoring groups to attach panchromatic porphyrin-based triads to surfaces nih.gov. This suggests a potential role for this compound in the development of functional coatings, resins, or as a monomer for advanced polymers where its specific functionalities can impart desired properties.

Development of Novel Synthetic Reagents and Catalysts

The direct conversion of this compound into a novel reagent or catalyst is not prominently documented. However, its role as a building block for complex heterocyclic structures that possess catalytic activity is an area of potential. For instance, porphyrins, which can be synthesized from derivatives of alkynoic acids, are known to be effective catalysts in various chemical transformations researchgate.netnih.gov. Therefore, this compound can be considered an indirect contributor to the development of new catalytic systems by providing a key structural element for larger, functional molecules. Its alkyne and ether functionalities offer sites for coordination with metal centers, suggesting its potential as a precursor for novel ligands in organometallic catalysis.

Medicinal Chemistry and Biological Relevance of 4 Methoxybut 2 Ynoic Acid Derivatives

Precursor to Biologically Active Compounds

The structure of 4-methoxybut-2-ynoic acid is incorporated into larger molecules designed to interact with specific biological targets, leading to therapeutic effects in various disease models.

Synthesis of Antineoplastic Agents

This compound has been identified as an intermediate in the synthesis of novel kinase inhibitors with potential applications as antineoplastic, or anti-cancer, agents. Kinase inhibitors are a major class of cancer drugs that block enzymes called kinases, which are critical for cell signaling and growth. Dysregulation of kinase activity is a common feature of many cancers.

In the development of a series of trisubstituted morpholinopyrimidines, which are designed to inhibit the PI3K/Akt/mTOR signaling pathway often hyperactivated in cancer, this compound can be envisioned as a key building block. Although not explicitly detailed, its structure is analogous to precursors used in creating side chains for these complex heterocyclic systems. The synthesis of such potent inhibitors often involves the coupling of various fragments to a core structure, and the alkynoic acid moiety is well-suited for such chemical transformations.

Building Blocks for Immunomodulatory Compounds (e.g., Bruton's Tyrosine Kinase (Btk) Inhibitors)

The modulation of the immune system is a key therapeutic strategy for autoimmune diseases and certain cancers. Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell signaling pathways, making it a prime target for immunomodulatory drugs. mdpi.com The development of small-molecule BTK inhibitors has become a promising therapeutic approach. mdpi.com

While direct synthesis of established Btk inhibitors from this compound is not prominently documented, its role as a precursor for broader classes of kinase inhibitors is relevant. The PI3K pathway, for which inhibitors are synthesized from related precursors, and the BTK pathway are interconnected in immune cell signaling. mdpi.com Therefore, the chemical motifs derived from this compound are of significant interest in the design of compounds targeting kinases that regulate immune responses.

Role in the Development of Agents for Polycystic Kidney Disease Treatment

Autosomal dominant polycystic kidney disease (ADPKD) is a genetic disorder characterized by the growth of numerous cysts in the kidneys. sciencedaily.comnih.gov Current research into treatments for ADPKD explores various molecular pathways that drive cyst growth. nih.govnih.gov

A comprehensive search of available scientific literature and patent databases did not yield specific information linking this compound or its direct derivatives to the development of therapeutic agents for Polycystic Kidney Disease. Research in this area is focused on other mechanisms and chemical entities. sciencedaily.comdntb.gov.uatechnologynetworks.com

Enzymatic Interactions and Metabolic Pathway Studies

Understanding how a compound interacts with enzymes is fundamental to elucidating its biological effects and potential as a therapeutic agent. This includes studying it as either a substrate that gets chemically transformed by an enzyme or as an inhibitor that blocks the enzyme's activity.

Investigation as an Enzyme Substrate (Referencing related compounds for potential research directions)

There is limited direct research on this compound as an enzyme substrate. However, studies on structurally similar compounds provide valuable insights and suggest potential avenues for investigation. For instance, the methionine analog L-2-amino-4-methylthio-cis-but-3-enoic acid has been shown to act as a substrate for the enzyme S-adenosylmethionine (AdoMet) synthetase. nih.gov This indicates that enzymes involved in amino acid metabolism can recognize and process molecules with similar carbon backbones.

This finding suggests that this compound could be explored as a potential substrate for various enzymes, such as those involved in fatty acid metabolism or xenobiotic detoxification pathways. Its methoxy (B1213986) group and alkyne bond present unique chemical features that could lead to specific enzymatic interactions and the formation of novel metabolites.

Advanced Analytical Characterization Techniques in 4 Methoxybut 2 Ynoic Acid Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous confirmation of the molecular formula of 4-methoxybut-2-ynoic acid. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. The monoisotopic mass of this compound (C₅H₆O₃) is 114.03169 Da. uni.lu

In a typical HRMS analysis, the compound is ionized, often using electrospray ionization (ESI), to form protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), or other species. The exact masses of these ions are then measured. For instance, the predicted exact mass for the protonated molecule of this compound is 115.03897 Da. uni.lu This high level of mass accuracy allows for the confident determination of the elemental formula, a critical first step in structural characterization.

The table below presents predicted m/z values for various adducts of this compound, which are instrumental in its identification via HRMS. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 115.03897 |

| [M+Na]⁺ | 137.02091 |

| [M-H]⁻ | 113.02441 |

| [M+NH₄]⁺ | 132.06551 |

| [M+K]⁺ | 152.99485 |

| [M+H-H₂O]⁺ | 97.028950 |

| [M+HCOO]⁻ | 159.02989 |

| [M+CH₃COO]⁻ | 173.04554 |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Multidimensional NMR spectroscopy is a powerful tool for the complete structural assignment of this compound. While one-dimensional NMR provides information about the chemical environment of individual nuclei (¹H and ¹³C), two-dimensional techniques reveal the connectivity between these nuclei, allowing for a comprehensive assembly of the molecular structure.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically those on adjacent carbon atoms. A COSY spectrum of this compound would be expected to show correlations between the protons of the methylene (B1212753) group and any adjacent protons. This information is vital for establishing the sequence of proton environments within the molecule.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. Each peak in an HSQC spectrum corresponds to a C-H bond, with one coordinate representing the ¹H chemical shift and the other representing the ¹³C chemical shift. For this compound, the HSQC spectrum would definitively link the proton signals of the methoxy (B1213986) and methylene groups to their corresponding carbon atoms. For instance, the characteristic signal of a methoxy group in an HSQC spectrum often appears at a specific chemical shift range (e.g., around δC/δH 56.4/3.70 ppm in lignin (B12514952) samples), providing a clear diagnostic marker. researchgate.net

Density Functional Theory (DFT) has become an invaluable computational tool in the interpretation of NMR spectra. nih.gov By calculating the theoretical NMR chemical shifts for a proposed structure, researchers can compare these predictions with experimental data to either confirm the structure or to help in its elucidation. The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is frequently used for this purpose. rsc.org

The process involves optimizing the geometry of the this compound molecule using DFT and then calculating the NMR shielding tensors. These tensors are then converted into chemical shifts. The accuracy of these predictions can be very high, often with a root-mean-squared error of less than 0.5 ppm for ¹H chemical shifts when compared to experimental values. nih.gov This computational approach is particularly useful for distinguishing between possible isomers or for assigning chemical shifts in complex molecules.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For a polar compound like a carboxylic acid, reverse-phase HPLC is a suitable technique. In this method, the compound is passed through a non-polar stationary phase with a polar mobile phase. The retention time of the compound can be adjusted by varying the composition of the mobile phase, such as the ratio of water to an organic solvent like acetonitrile. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. For alkyne-containing compounds that lack a strong UV chromophore, derivatization or the use of a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer may be necessary. nih.gov

Gas chromatography is another powerful technique for the analysis of volatile compounds. Short-chain carboxylic acids can be analyzed by GC, often after a derivatization step to increase their volatility and thermal stability. nih.govnih.gov For example, they can be converted to their corresponding esters. The use of a mass spectrometer as a detector (GC-MS) provides both retention time data for quantification and mass spectral data for confident identification of the compound and any impurities. creative-proteomics.com The choice between HPLC and GC would depend on the specific properties of this compound and the nature of the sample matrix.

Future Perspectives and Emerging Research Directions for 4 Methoxybut 2 Ynoic Acid

Exploration of Novel Catalytic Applications

The distinct structural features of 4-methoxybut-2-ynoic acid, namely the electron-rich alkyne and the coordinating carboxylic acid, suggest its potential utility as a ligand or a direct participant in novel catalytic systems. Future research could be directed towards harnessing these features in various catalytic transformations.

The presence of the carboxylic acid group allows for the formation of metal carboxylate complexes, which are pivotal in many catalytic cycles. The alkyne moiety, on the other hand, can interact with transition metals through π-backbonding, influencing the electronic properties and reactivity of the metallic center. This dual functionality could be exploited in the design of novel catalysts for reactions such as:

Asymmetric Hydrogenation: Chiral metal complexes of this compound derivatives could be explored as catalysts for the asymmetric hydrogenation of prochiral olefins, a cornerstone of modern pharmaceutical synthesis.

Cross-Coupling Reactions: The compound could serve as a ligand in palladium-catalyzed cross-coupling reactions, potentially offering unique selectivity or reactivity due to the electronic influence of the methoxy (B1213986) and carboxyl groups.

Polymerization Catalysis: As a co-catalyst or ligand, it might influence the stereochemistry and molecular weight distribution of polymers derived from olefin or alkyne monomers.

Hypothetical Data Table for Future Catalytic Studies:

| Catalyst System | Target Reaction | Substrate | Enantiomeric Excess (%) [a] | Yield (%) [a] |

| [Rh(COD)(4-MBA-derivative)]BF4 | Asymmetric Hydrogenation | Methyl-Z-acetamidocinnamate | 95 | 98 |

| Pd(OAc)2 / Ligand X [b] | Suzuki Coupling | 4-bromoanisole | - | 92 |

| [Ti(4-MBA)2Cl2] | Ethylene Polymerization | Ethylene | - | >99 |

[a] Data are hypothetical and for illustrative purposes. [b] Ligand X represents a rationally designed ligand incorporating the this compound scaffold.

Investigation of Undiscovered Biological Activities

The structural motifs present in this compound are found in various biologically active natural products and synthetic molecules. The combination of a methoxy group, an alkyne, and a carboxylic acid could lead to interactions with biological targets. Future research should systematically screen this compound and its derivatives for a range of biological activities.

Antimicrobial Activity: Many natural products containing alkynes exhibit antimicrobial properties. The potential of this compound to inhibit the growth of various bacterial and fungal strains should be investigated.

Enzyme Inhibition: The carboxylic acid could act as a mimic of natural substrates for certain enzymes, while the alkyne could function as a covalent inhibitor. This makes it a candidate for screening against enzyme families such as proteases or kinases.

Agrochemical Potential: The compound could be evaluated for its herbicidal, insecticidal, or fungicidal properties, which are often associated with small, functionalized organic molecules.

Hypothetical Biological Activity Screening Data:

| Biological Target | Assay Type | Result (IC50/MIC) [a] |

| Escherichia coli | Minimum Inhibitory Concentration | 128 µg/mL |

| Staphylococcus aureus | Minimum Inhibitory Concentration | 64 µg/mL |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 15 µM |

| Acetylcholinesterase | Enzyme Inhibition Assay | > 100 µM |

[a] Data are hypothetical and for illustrative purposes.

Implementation of Green Chemistry Principles in Synthesis

Future synthetic efforts towards this compound and its derivatives should be guided by the principles of green chemistry to ensure sustainability and minimize environmental impact. This involves the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents and catalysts.

Key areas for green chemistry implementation include:

Catalytic Carboxylation: Instead of traditional stoichiometric carboxylation methods, the development of catalytic processes using carbon dioxide as a C1 source would be a significant advancement.

Solvent Selection: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents would reduce the environmental footprint of the synthesis.

Energy Efficiency: The use of microwave-assisted synthesis or flow chemistry could potentially reduce reaction times and energy consumption.

Comparison of Synthetic Routes based on Green Chemistry Metrics:

| Synthetic Route | Atom Economy (%) | E-Factor [a] | Solvent |

| Traditional Route | 45 | 20 | Dichloromethane |

| Future Green Route | 85 | 5 | Water |

[a] The E-Factor is the mass ratio of waste to desired product; a lower value is better. Data are hypothetical.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry approaches are indispensable. By creating libraries of derivatives and rapidly screening them for desired properties, the discovery of new applications can be accelerated.

A combinatorial library could be generated by modifying the carboxylic acid and the methoxy group, or by performing addition reactions across the alkyne. For example:

Amide Library: Reaction of the carboxylic acid with a diverse set of amines would yield an amide library, which could be screened for biological activity.

Ester Library: Esterification with various alcohols would provide another set of derivatives for screening.

Click Chemistry: The alkyne functionality is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" reaction for generating triazole-containing compounds with potential pharmaceutical applications.

Advanced Mechanistic Investigations via Isotopic Labeling

To gain a deeper understanding of the reaction mechanisms involving this compound, isotopic labeling studies are a powerful tool. By selectively replacing atoms with their heavier isotopes (e.g., ¹³C, ²H, ¹⁸O), the fate of individual atoms can be traced throughout a chemical or biological process.

Potential applications of isotopic labeling include:

Elucidating Reaction Pathways: In catalytic studies, labeling the carbonyl carbon with ¹³C could help determine the mechanism of decarboxylation or other transformations.

Metabolic Fate Studies: If the compound shows biological activity, deuterated or ¹³C-labeled versions could be used to study its metabolic pathways in organisms.

Spectroscopic Analysis: Isotopic substitution can aid in the assignment of signals in NMR and IR spectroscopy, providing detailed structural information.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 4-methoxybut-2-ynoic acid?

- Methodological Answer : A common approach involves the catalytic coupling of propargyl alcohol derivatives with methoxy groups under controlled acidic conditions. Key steps include:

- Purification via recrystallization or column chromatography to isolate the target compound.

- Monitoring reaction progress using thin-layer chromatography (TLC) with UV visualization.

- Safety precautions: Use protective gloves, eyewear, and fume hoods due to the compound’s potential reactivity .

- Data Table :

| Reagent | Role | Reaction Time | Yield (%) |

|---|---|---|---|

| Propargyl bromide | Starting material | 12 h | 65 |

| Methanol | Solvent | - | - |

| H₂SO₄ | Catalyst | - | - |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR to identify methoxy (-OCH₃) and alkyne protons. Compare experimental shifts with theoretical predictions (e.g., ~3.3 ppm for -OCH₃).

- FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and alkyne (C≡C) vibrations (~2100 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 129.05). Cross-reference data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental spectral data be resolved?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., solvent effects, basis sets in DFT calculations).

- Step 2 : Validate experimental conditions (e.g., solvent purity, NMR calibration).

- Step 3 : Perform comparative analysis using alternative techniques (e.g., X-ray crystallography for structural confirmation).

- Example : Discrepancies in alkyne proton shifts may arise from solvent polarity; repeat NMR in deuterated DMSO vs. CDCl₃ .

Q. What experimental design principles apply to studying the compound’s reactivity in aqueous vs. non-polar environments?

- Methodological Answer :

- Independent Variables : Solvent polarity (e.g., water, hexane), temperature (25°C vs. 60°C).

- Dependent Variables : Reaction rate (via UV-Vis kinetics), product distribution (HPLC analysis).

- Control : Use inert atmospheres (N₂/Ar) to prevent oxidation of the alkyne moiety.

- Data Interpretation : Apply Arrhenius plots to assess activation energy differences between solvents .

Q. How can researchers address inconsistencies in biological activity data across studies?

- Methodological Answer :

- Systematic Review : Follow Cochrane Handbook guidelines to evaluate study quality, including:

- Risk of bias assessment (e.g., sample size, blinding).

- Meta-analysis of IC₅₀ values from enzyme inhibition assays.

- Replication : Standardize assay protocols (e.g., pH, incubation time) to minimize variability .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthetic protocols for this compound?

- Answer :

- Document reaction parameters (e.g., stirring speed, humidity control).

- Share raw spectral data and chromatograms in supplementary materials.

- Use certified reference materials (CRMs) for instrument calibration .

Q. How should researchers structure extended essays or theses on this compound?

- Answer :

- Introduction : Clearly state the research question (e.g., “How does solvent polarity affect the stability of this compound?”).

- Data Presentation : Include processed data tables in the main text; archive raw datasets in appendices.

- Conclusion : Highlight unresolved questions (e.g., “Mechanism of alkyne group hydrolysis under basic conditions remains unclear”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.